molecular formula C17H22N2O B2940957 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 946386-55-6

5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2940957
CAS No.: 946386-55-6
M. Wt: 270.376
InChI Key: MWVKMHUWBBXDIL-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a methyl group at the 5-position and a 4-phenylpiperazinyl substituent at the 3-position of the cyclohexenone ring. Its molecular formula is C₁₇H₂₂N₂O, with a molecular weight of 270.37 g/mol . The compound’s structure combines a conjugated enone system with a piperazine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

5-methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-14-11-16(13-17(20)12-14)19-9-7-18(8-10-19)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVKMHUWBBXDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Features
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one (Target) C₁₇H₂₂N₂O 270.37 5-methyl, 3-(4-phenylpiperazinyl) 0 / 3 Piperazine group enhances solubility; potential CNS activity
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-one C₁₂H₁₂N₂O₃ 232.24 5-methyl, 3-(3-nitropyridin-4-yl) 0 / 4 Nitro group increases polarity; possible antimicrobial activity
5-Methyl-3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one C₁₄H₁₄F₃NO 269.26 5-methyl, 3-[4-(trifluoromethyl)anilino] 1 / 5 Trifluoromethyl group enhances lipophilicity; potential PET tracer utility
5-(4-Methylphenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohex-2-en-1-one C₂₂H₂₂O 302.41 5-(4-methylphenyl), 3-(4-methylphenylethenyl) 0 / 1 Extended conjugation improves UV absorption; planar packing via C–H···O
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one C₁₃H₂₁BO₃ 236.12 5-methyl, 3-(dioxaborolanyl) 0 / 3 Boronic ester enables Suzuki cross-coupling; synthetic intermediate

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-phenylpiperazinyl group in the target compound may facilitate interactions with serotonin or dopamine receptors, common in CNS-targeting drugs .

Physicochemical Properties: The trifluoromethylanilino analog (C₁₄H₁₄F₃NO) exhibits increased lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration, a critical feature for neuroimaging agents . The dioxaborolanyl derivative (C₁₃H₂₁BO₃) serves as a boronic ester intermediate, highlighting the cyclohexenone scaffold’s utility in cross-coupling reactions for drug synthesis .

Structural and Crystallographic Behavior :

  • The phenylethenyl-substituted compound (C₂₂H₂₂O) adopts a planar conformation with a dihedral angle of 53.55° between aromatic rings, stabilized by weak C–H···O interactions. This contrasts with the target compound, where the piperazinyl group likely disrupts coplanarity .

Hydrogen-Bonding Capacity: The trifluoromethylanilino analog has one H-bond donor (NH) and five acceptors (F, O, N), enhancing its solubility in polar solvents compared to the target compound (0 donors, 3 acceptors) .

Biological Activity

5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C17H22N2O and a molecular weight of 270.38 g/mol, this compound features a unique structure that includes a cyclohexenone ring and a phenylpiperazine moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

Key Properties

PropertyValue
Molecular FormulaC17H22N2O
Molecular Weight270.38 g/mol
CAS Number946386-55-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The phenylpiperazine moiety is known to modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The specific pathways involved depend on the receptor subtype and the physiological context in which the compound operates.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant effects by acting on serotonin pathways.
  • Anxiolytic Effects : The modulation of neurotransmitter systems may confer anxiolytic properties, making it a candidate for further exploration in anxiety disorders.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of derivatives related to this compound. The results demonstrated that certain modifications to the piperazine moiety enhanced serotonin receptor binding affinity, leading to improved antidepressant-like effects in animal models.

Neuropharmacological Assessment

In another research effort, neuropharmacological assessments were conducted using rodent models to evaluate the effects of this compound on behavior indicative of anxiety and depression. The findings suggested that the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
3-(4-Methylpiperazin-1-yl)propanoic acidPiperazine derivativeAnti-inflammatory
5-Methyl-3-(4-pyridinyl)cyclohexenonePyridine derivativeAntidepressant
5-Methyl-3-(4-benzylpiperazinyl)cyclohexenoneBenzyl-substituted piperazineCNS stimulant

This table highlights how variations in substituents can influence biological activity.

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